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Compound of Interest

Compound Name: 4-Chloro-6-methylquinazoline

Cat. No.: B1584192

Introduction: The Significance of the
Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as
a "privileged scaffold" in medicinal chemistry. This structure is prevalent in numerous bioactive
compounds, including approved pharmaceuticals. Within this class, 4-Chloro-6-
methylquinazoline (CAS No: 58421-79-7) serves as a highly versatile building block. Its
importance stems from the strategic placement of a reactive chlorine atom at the 4-position,
which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr)
reactions. This reactivity allows for the systematic and efficient introduction of diverse functional
groups, enabling the construction of large libraries of derivatives for drug screening.[1] Notably,
this scaffold is the backbone of several potent tyrosine kinase inhibitors (TKIs) used in
oncology, such as gefitinib and erlotinib, which target the epidermal growth factor receptor
(EGFR).[1]

Molecular Structure and Physicochemical
Properties

4-Chloro-6-methylquinazoline is a solid compound at room temperature, characterized by the
molecular formula CoH7CIN2.[2] The core structure consists of the bicyclic quinazoline system,
with a methyl group substitution at the 6-position of the benzene ring and a chloro group at the

4-position of the pyrimidine ring.
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Molecular Structure Diagram

Caption: Molecular Structure of 4-Chloro-6-methylquinazoline.

hvsicochemical

Property Value Source
IUPAC Name 4-chloro-6-methylquinazoline
CAS Number 58421-79-7
Molecular Formula CoH7CIN2 [2]
Molecular Weight 178.62 g/mol
Physical Form Solid
InChi Key XNILKVADCMYCQT-
UHFFFAOYSA-N
Storage Temperature 2-8°C, Inert Atmosphere

Synthesis Protocol

The most common and reliable method for synthesizing 4-chloro-6-methylquinazoline is
through the chlorination of its corresponding quinazolinone precursor, 6-methylquinazolin-
4(3H)-one. This transformation is typically achieved using potent chlorinating agents such as
thionyl chloride (SOCI2) or phosphorus oxychloride (POCIs).[3][4][5] The causality behind this
choice is that these reagents effectively replace the hydroxyl group of the tautomeric form of
the quinazolinone with a chlorine atom, driving the reaction towards the desired product.

Experimental Protocol: Chlorination of 6-
methylquinazolin-4(3H)-one

Materials:
e 6-methylquinazolin-4(3H)-one

e Phosphorus oxychloride (POCIs) or Thionyl chloride (SOCI2)
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¢ N,N-Dimethylformamide (DMF) (catalytic amount)

o Toluene

e Dichloromethane (DCM)

o Saturated aqueous sodium hydrogen carbonate (NaHCOs) solution
e Brine

e Magnesium sulfate (MgSOa)

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 6-methylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (or
thionyl chloride).

o Catalysis: Add a catalytic amount of DMF dropwise to the suspension. The DMF acts as a
catalyst by forming a Vilsmeier-Haack reagent intermediate, which is a more potent
chlorinating species.

o Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up (Quenching): After cooling to room temperature, carefully remove the excess POCls
in vacuo.

o Azeotropic Removal: Add toluene to the residue and evaporate in vacuo. Repeat this step
twice to ensure all traces of the chlorinating agent are removed.[3]

o Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with
saturated aqueous NaHCOs solution (to neutralize any remaining acid) and brine.[3]

e Drying and Isolation: Dry the organic phase over anhydrous MgSOa, filter, and concentrate
the solvent under reduced pressure to yield the crude 4-chloro-6-methylquinazoline, which
can be further purified by recrystallization or column chromatography.
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Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of 4-Chloro-6-methylquinazoline.
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Key Reactivity: Nucleophilic Aromatic Substitution
(SNAr)

The synthetic utility of 4-chloro-6-methylquinazoline is dominated by the reactivity of the C4-
Cl bond. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring
activates the C4 position towards nucleophilic attack. This makes the chlorine atom an
excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles.

This reactivity is the cornerstone of its application in drug development. By reacting 4-chloro-6-
methylquinazoline with various primary or secondary amines (e.g., substituted anilines),
researchers can readily synthesize libraries of 4-aminoquinazoline derivatives.[1] This modular
approach allows for the systematic exploration of the structure-activity relationship (SAR) to
optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates.

General SNAr Reaction Diagram
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Caption: General scheme for SNAr reactions of 4-Chloro-6-methylquinazoline.

Applications in Drug Discovery
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The 4-aminoquinazoline scaffold, readily accessible from 4-chloro-6-methylquinazoline, is a
validated pharmacophore for inhibiting protein kinases. Kinases are crucial regulators of
cellular signaling pathways, and their dysregulation is a hallmark of cancer. By appending a
substituted aniline to the C4 position, the resulting molecule can mimic ATP and bind to the
kinase active site, blocking its function.

o EGFR Inhibitors: The 4-anilinoquinazoline core is central to first-generation EGFR inhibitors
like gefitinib and erlotinib. These drugs have been instrumental in treating non-small cell lung
cancer (NSCLC) patients with specific EGFR mutations.[1]

e Broader Kinase Inhibition: Derivatives of this scaffold have been investigated as inhibitors for
a wide range of other kinases, demonstrating its versatility.[4]

o Other Bioactivities: Beyond oncology, quinazoline derivatives are explored for various
therapeutic areas, including as anti-inflammatory, anti-microbial, and CNS-active agents.[6]
The ability to easily diversify the C4-substituent makes 4-chloro-6-methylquinazoline a
valuable starting material for these exploratory programs.[7]

Safety and Handling Precautions

4-Chloro-6-methylquinazoline is a hazardous substance and must be handled with
appropriate safety measures in a well-ventilated area or chemical fume hood.[8][9]

Hazards: The compound is harmful if swallowed or inhaled, and causes skin and serious eye
irritation.[9] It may also cause respiratory irritation.[9]

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side
shields, and a lab coat.[9][10]

e Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[9]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place,
preferably under an inert atmosphere.[8]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete
and up-to-date safety information before handling this compound.[10]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1584192?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://www.researchgate.net/figure/Synthesis-of-4-chloroquinazolines-C-with-starting-and-intermediate-compounds-type-A-and_fig2_23169742
https://arabjchem.org/content/184/2022/15/2/pdf/10.1016_j.arabjc.2021.103614.pdf
https://www.benchchem.com/product/b1584192?utm_src=pdf-body
https://www.chemimpex.com/products/17705
https://www.benchchem.com/product/b1584192?utm_src=pdf-body
https://www.echemi.com/sds/6-chloro-4-methylquinazoline-pd180727158225.html
https://www.echemi.com/produce/pr25030432665-4-chloro-6-methylquinazoline.html
https://www.echemi.com/produce/pr25030432665-4-chloro-6-methylquinazoline.html
https://www.echemi.com/produce/pr25030432665-4-chloro-6-methylquinazoline.html
https://www.echemi.com/produce/pr25030432665-4-chloro-6-methylquinazoline.html
https://www.fishersci.com/store/msds?partNumber=AC469400010&productDescription=4-CHLOROQUINAZOLINE+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.echemi.com/produce/pr25030432665-4-chloro-6-methylquinazoline.html
https://www.echemi.com/sds/6-chloro-4-methylquinazoline-pd180727158225.html
https://www.fishersci.com/store/msds?partNumber=AC469400010&productDescription=4-CHLOROQUINAZOLINE+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

References

4-Chloro-6-methoxy-2-methylquinazoline | CLOH9CIN20 | CID 12277602. PubChem. [Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as
potential anticancer agents. National Institutes of Health (NIH). [Link]
4-Chloro-6-methoxyquinazoline | COH7CIN20 | CID 11183174. PubChem. [Link]
4-chloro-6-methylquinazoline (COH7CIN2). PubChemlLite. [Link]

Synthesis of 4-chloroquinazolines (C) with starting and intermediate...

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-
Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal
of Biochemistry and Biophysics (1JBB). [Link]

Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-d
inhibitors, cytotoxic agents. ScienceDirect. [Link]

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Chloro-6-methylquinazoline molecular structure and
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584192#4-chloro-6-methylquinazoline-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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